molecular formula C21H21FN4OS B2909628 N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1031965-11-3

N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2909628
CAS No.: 1031965-11-3
M. Wt: 396.48
InChI Key: NHBRAAONKSMWSY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a thiophenyl group, and a pyridazinyl group, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the fluorophenyl and thiophenyl groups through various substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets can be leveraged to develop new biochemical assays and probes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structural features could make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide stands out due to its combination of fluorophenyl, thiophenyl, and pyridazinyl groups, which confer unique chemical and biological properties. This distinct structure allows for a wide range of applications and interactions that are not typically observed with simpler compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-5-3-15(4-6-17)14-23-21(27)16-9-11-26(12-10-16)20-8-7-18(24-25-20)19-2-1-13-28-19/h1-8,13,16H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBRAAONKSMWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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